molecular formula C25H27ClN4O4S B14974496 Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14974496
M. Wt: 515.0 g/mol
InChI Key: HQFVYWLVHISJEP-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and a thioxo group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the thioxo group. Common reagents used in these steps include various chlorinated phenyl compounds, piperazine derivatives, and thioxo reagents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, DMF as solvent

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The quinazoline core can also interact with DNA or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a piperazine ring, and a thioxo group. This combination of structural features is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C25H27ClN4O4S

Molecular Weight

515.0 g/mol

IUPAC Name

methyl 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H27ClN4O4S/c1-16-5-7-18(26)15-21(16)28-10-12-29(13-11-28)22(31)4-3-9-30-23(32)19-8-6-17(24(33)34-2)14-20(19)27-25(30)35/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,27,35)

InChI Key

HQFVYWLVHISJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

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